Methyl 2-(5-bromo-4-chloro-2-nitrophenyl)acetate
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Overview
Description
Methyl 2-(5-bromo-4-chloro-2-nitrophenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine, chlorine, and nitro group attached to a phenyl ring, along with a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-4-chloro-2-nitrophenyl)acetate typically involves the esterification of 2-(5-bromo-4-chloro-2-nitrophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromo-4-chloro-2-nitrophenyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon catalyst or sodium borohydride in ethanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the halogens.
Reduction: Methyl 2-(5-amino-4-chloro-2-nitrophenyl)acetate.
Hydrolysis: 2-(5-bromo-4-chloro-2-nitrophenyl)acetic acid.
Scientific Research Applications
Methyl 2-(5-bromo-4-chloro-2-nitrophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of novel materials with specific properties.
Agricultural Chemistry: Potential use in the synthesis of agrochemicals such as herbicides or pesticides.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-4-chloro-2-nitrophenyl)acetate depends on its specific application and the functional groups present in its structure. For instance, if used as a precursor in drug synthesis, the compound’s derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(5-bromo-4-chloro-2-nitrophenyl)acetate: Similar compounds include other aromatic esters with halogen and nitro substituents, such as Methyl 2-(4-chloro-2-nitrophenyl)acetate and Methyl 2-(5-bromo-2-nitrophenyl)acetate.
Uniqueness
This compound: The presence of both bromine and chlorine atoms, along with a nitro group, makes this compound unique in terms of its reactivity and potential applications. The combination of these substituents can influence the compound’s electronic properties and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-(5-bromo-4-chloro-2-nitrophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO4/c1-16-9(13)3-5-2-6(10)7(11)4-8(5)12(14)15/h2,4H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPDRNFEFYDLGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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